molecular formula C17H17N3O3S B3123350 Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate CAS No. 306979-43-1

Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate

Cat. No. B3123350
CAS RN: 306979-43-1
M. Wt: 343.4 g/mol
InChI Key: SWHUMPQGJHKSLQ-UHFFFAOYSA-N
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Description

“Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate” is a chemical compound with the molecular formula C17H17N3O3S and a molecular weight of 343.4 . It is also known by its synonyms, including “methyl 2-{[({5H,6H-benzo[h]quinazolin-2-yl}carbamoyl)methyl]sulfanyl}acetate” and "Acetic acid, 2-[[2-[(5,6-dihydrobenzo[h]quinazolin-2-yl)amino]-2-oxoethyl]thio]-, methyl ester" .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H17N3O3S and a molecular weight of 343.4 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Biological and Preclinical Importance of N-sulfonylamino Azines

N-sulfonylamino azinones, which share a core structural similarity with the queried compound, have garnered significant attention for their diverse biological activities. This class of compounds exhibits a range of pharmacological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Notably, derivatives based on N-sulfonylamino 1H-quinazoline-2,4-diones have shown potential as competitive AMPA receptor antagonists, suggesting their usefulness in treating neurological disorders such as epilepsy and schizophrenia. These findings underscore the medicinal chemistry significance of N-sulfonylamino azinones and related structures (Elgemeie et al., 2019).

Quinazoline-4(3H)-ones in Medicinal Chemistry

Quinazoline-4(3H)-ones and their derivatives represent a crucial class of fused heterocycles, integral to over 200 naturally occurring alkaloids. Their stability and the ability to integrate various bioactive moieties have led to the creation of novel medicinal agents. These compounds have shown effectiveness against a range of bacterial strains, highlighting their potential in addressing antibiotic resistance challenges (Tiwary et al., 2016).

Optoelectronic Applications of Quinazolines

Beyond medicinal chemistry, quinazoline derivatives have found applications in the field of optoelectronics. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has facilitated the creation of novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These materials' electroluminescent properties underscore the versatility of quinazoline derivatives in technological applications (Lipunova et al., 2018).

Anticancer Properties of Quinazoline Derivatives

Quinazoline derivatives have been extensively explored for their anticancer properties. These compounds inhibit a wide range of therapeutic protein targets, including EGFR, offering a promising avenue for cancer treatment. The structural diversity of patented quinazoline compounds reflects their broad potential in developing novel anticancer drugs (Ravez et al., 2015).

properties

IUPAC Name

methyl 2-[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-23-15(22)10-24-9-14(21)19-17-18-8-12-7-6-11-4-2-3-5-13(11)16(12)20-17/h2-5,8H,6-7,9-10H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHUMPQGJHKSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)NC1=NC=C2CCC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate
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Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate
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Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate
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Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate
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Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate
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Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate

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